POTASSIUM COBALTINITRITE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Gravimetric Analysis of Potassium:

- One of the key properties of potassium cobaltinitrite for analytical purposes is its low water solubility . This makes it ideal for the gravimetric determination of potassium ions (K+) in a solution.

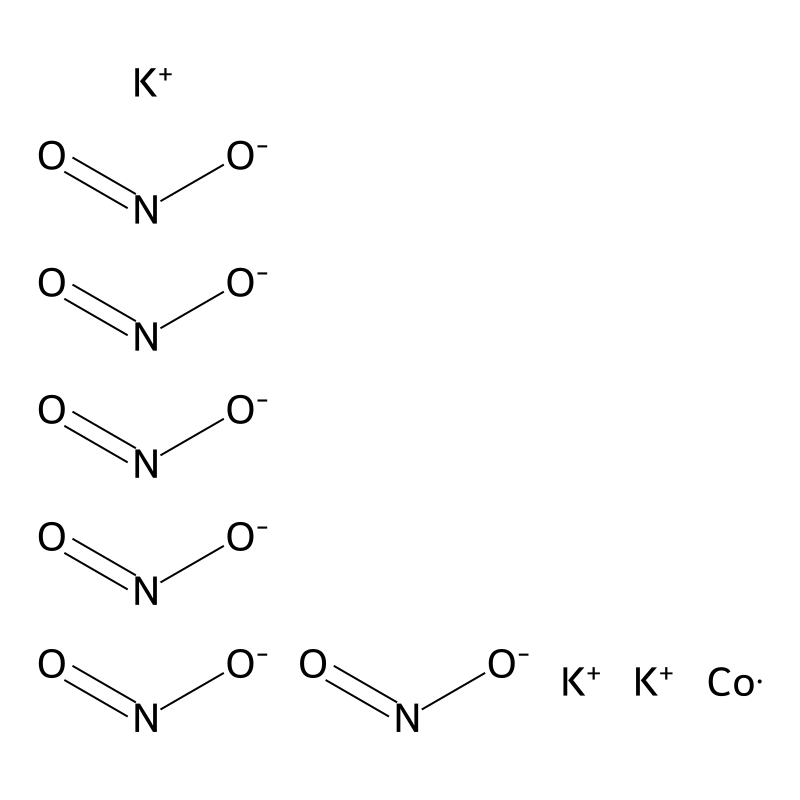

- In this technique, a measured amount of the solution containing potassium is treated with potassium cobaltinitrite. The potassium ions (K+) react with the cobaltinitrite complex (Co(NO₂)₆³⁻) to form a yellow precipitate of potassium cobaltinitrite (K₃[Co(NO₂)₆]).

- By separating, drying, and weighing the precipitate, the amount of potassium present in the original solution can be calculated based on the known stoichiometry of the reaction .

Potassium cobaltinitrite, also known as potassium hexanitritocobaltate(II), is an inorganic compound with the molecular formula and a molecular weight of approximately 452.26 g/mol. It appears as yellow crystalline solids, often used as a pigment in various applications, including art and manufacturing. The compound is slightly soluble in water and insoluble in ethanol, with a density of about 2.6 g/cm³ .

The compound is notable for its vibrant yellow color, which has led to its use in artistic pigments under names such as Aureolin and Cobalt Yellow. It is primarily composed of cobalt in a +2 oxidation state coordinated by nitrite ions .

- Reaction with Acids: When potassium cobaltinitrite reacts with acids, it can release cobalt ions and nitrous oxides:

- Decomposition in Alkaline Medium: In alkaline conditions (pH > 7), the compound decomposes to form cobalt hydroxide and potassium nitrite:

This reaction highlights the instability of potassium cobaltinitrite under basic conditions .

Potassium cobaltinitrite can be synthesized through several methods:

- Direct Reaction Method: The most common synthesis involves reacting cobalt(II) salts with nitrite salts in an aqueous solution:

This method requires careful control of reaction conditions to ensure the formation of the desired product.

- Oxidative Method: Another method involves oxidizing cobalt(II) in the presence of nitrites under controlled conditions to yield potassium cobaltinitrite .

Potassium cobaltinitrite is primarily used in:

- Pigments: It is widely utilized in oil and watercolor paints due to its stable yellow color.

- Coloring Agents: The compound serves as a coloring agent for glass and porcelain.

- Analytical Chemistry: It is employed as an insoluble salt of potassium in various analytical procedures .

Interaction studies involving potassium cobaltinitrite have focused on its reactivity with different chemical agents rather than direct biological interactions. The compound's stability under various pH conditions has been investigated, revealing that it decomposes under alkaline conditions while remaining stable in neutral or acidic environments .

Potassium cobaltinitrite shares similarities with other cobalt-containing compounds, particularly those involving nitrites or nitrates. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Potassium hexanitritocobaltate(III) | Higher oxidation state (+3), more soluble than potassium cobaltinitrite | |

| Sodium hexanitritocobaltate(III) | Similar structure but more soluble due to sodium cation | |

| Cobalt(II) nitrate | Different coordination environment, used in fertilizers | |

| Cobalt(II) chloride | Soluble salt, used in various chemical applications |

Potassium cobaltinitrite's uniqueness lies in its specific coordination chemistry and stability under certain conditions, making it valuable for pigment applications where color stability is essential .

Historical Synthesis Methods

Potassium cobaltinitrite (potassium hexanitritocobaltate(III)), also known as Fischer's salt, was first described in 1848 by Nikolaus Wolfgang Fischer in Breslau [1]. This compound represented one of the earliest coordination complexes containing cobalt in the +3 oxidation state. The historical synthesis methods primarily relied on the reaction between cobalt salts and nitrite solutions under controlled conditions, although these early approaches often yielded products of variable composition and purity [2].

The compound gained significance in analytical chemistry due to its low solubility in water and its ability to form characteristic yellow precipitates with potassium ions. Early investigators found that at 17°C, 1 gram of potassium cobaltinitrite dissolves in 1120 grams of water, making it an ideal reagent for gravimetric determination of potassium [3]. Historical methods typically involved heating solutions containing cobalt chloride, potassium nitrite, potassium chloride, and acetic acid (80-100%) to yield yellow precipitates of potassium cobaltinitrite [3].

Contemporary Synthesis Approaches

Modern synthesis approaches for potassium cobaltinitrite have been systematically developed to address the limitations of historical methods, focusing on achieving higher yields, better purity, and controlled particle size distribution [3]. Three primary synthetic procedures have been established, each offering distinct advantages for specific applications.

Exchange Reaction Method

The exchange reaction method represents a straightforward approach involving the conversion of sodium cobaltinitrite to the potassium salt through ion exchange. This procedure begins with dissolving sodium cobaltinitrite in water at 55 ± 5°C, followed by combination with a 27 weight percent potassium nitrite solution in a molar ratio of Na₃Co(NO₂)₆ : KNO₃ = 1:3 [3]. The reaction proceeds according to the following equation:

Na₃[Co(NO₂)₆] + 3KNO₃ → K₃[Co(NO₂)₆]↓ + 3NaNO₂

The reaction is conducted under stirring at 400 ± 50 rpm, resulting in copious precipitation of yellow crystals. The precipitate is allowed to settle for 15-16 hours, followed by washing with distilled water four to eight times until the pH reaches approximately 4.5. The solid is then filtered and dried at 90 ± 5°C for 32 hours, yielding 90% of the theoretical product [3].

This method produces the finest particles with a mean particle size of 1.2 μm and a size range of 0.8-3 μm. The rapid precipitation results in abundant nucleation sites, leading to smaller crystal formation. The cobalt content reaches 12.78%, while the nitrogen content is 16.47%, both closely matching theoretical values [3].

Direct Precipitation Method

The direct precipitation method involves the reaction of cobalt nitrate with potassium nitrite in an acidic medium, similar to the synthesis of sodium cobaltinitrite. A 22 weight percent cobalt nitrate solution is combined with a 27 weight percent potassium nitrite solution in a molar ratio of Co(NO₃)₂ : KNO₂ = 1:7, with acetic acid added in a ratio of Co(NO₃)₂ : CH₃COOH = 1:2 at 70 ± 5°C [3].

The reaction follows the stoichiometry:

2CH₃COOH + Co(NO₃)₂ + 7KNO₂ → K₃[Co(NO₂)₆]↓ + 2KNO₃ + 2CH₃COOK + NO↑ + H₂O

The mixture is stirred at 500 ± 50 rpm for 30 minutes. Initially brown, the reaction mixture turns violet and then orange upon acidification with 50 weight percent acetic acid, accompanied by vigorous evolution of nitrogen oxides. This method achieves the highest yield of 97% and produces crystals with a mean particle size of 4.0 μm and a size range of 2-7 μm [3].

The direct precipitation method yields the purest product with a cobalt content of 12.91% and nitrogen content of 16.55%. The water content is 1.97%, and sodium contamination is minimal at 0.08% [3].

Mixed Procedural Methods

The mixed procedure combines elements of both exchange and direct precipitation methods, utilizing cobalt nitrate, potassium nitrate, sodium nitrite, and acetic acid. The synthesis is carried out at 60 ± 5°C with stoichiometric ratios of Co(NO₃)₂ : KNO₃ : NaNO₂ : CH₃COOH = 1:4:9:4 [3].

The reaction proceeds according to:

4CH₃COOH + Co(NO₃)₂ + 9NaNO₂ + 4KNO₃ → K₃[Co(NO₂)₆]↓ + 6NaNO₂ + NO₂↑ + 2NO↑ + 4CH₃COOK + 3CH₃COONa + 2H₂O

A 25 weight percent cobalt nitrate solution, 22 weight percent potassium nitrate solution, and 40 weight percent sodium nitrite are combined and stirred for 30-40 minutes at 500 ± 50 rpm before acidification with 50 weight percent acetic acid. The color change from brownish red to yellow indicates rapid reaction completion. This method yields 83% of the theoretical product with a mean particle size of 8.0 μm and a size range of 5-12 μm [3].

The mixed procedure produces the coarsest crystals due to reduced surface area and nucleus growth mechanisms. The cobalt content reaches 13.02%, but the sodium content is elevated to 0.40% due to the use of sodium nitrite in the synthesis [3].

Factors Affecting Synthesis and Product Quality

Temperature Dependencies

Temperature plays a crucial role in determining the kinetics of potassium cobaltinitrite synthesis and the quality of the resulting product. The direct precipitation method operates at the highest temperature (70 ± 5°C), which enhances reaction rates and promotes complete conversion of reactants. This elevated temperature facilitates the oxidation of cobalt(II) to cobalt(III) and ensures efficient formation of the hexanitritocobaltate complex [3].

The exchange reaction method operates at a moderate temperature (55 ± 5°C), which provides sufficient energy for ion exchange while maintaining stability of the preformed cobaltinitrite complex. Lower temperatures would slow the exchange kinetics, while higher temperatures might promote decomposition of the nitrite ligands [4] [5].

Temperature control is particularly critical during the decomposition analysis of potassium cobaltinitrite. Studies indicate that at low concentrations of potassium (5 to 20 ppm), no precipitate forms at temperatures of 20°C or above, emphasizing the temperature sensitivity of the precipitation process [5]. The thermal stability of potassium cobaltinitrite shows water release occurring between 25-120°C, followed by decomposition beginning at 180°C with copious evolution of nitrogen dioxide gas [3].

pH Effects

The pH of the reaction medium significantly influences both the formation and stability of potassium cobaltinitrite. In acidic conditions (pH < 7), the compound exhibits enhanced stability and proper crystal formation. The addition of acetic acid serves multiple purposes: it provides the necessary acidic environment, prevents hydrolysis of the hexanitritocobaltate ion, and facilitates the oxidation of cobalt(II) to cobalt(III) [3].

Under strongly acidic conditions, potassium cobaltinitrite dissolves to yield nitrous acid, which subsequently reduces cobalt(III) to cobalt(II) according to the reactions:

K₃[Co(NO₂)₆] + 6H⁺ → 6HNO₂ + Co³⁺ + 3K⁺

2Co³⁺ + HNO₂ + H₂O → 2Co²⁺ + NO₃⁻ + 3H⁺

In alkaline conditions (pH > 7), potassium cobaltinitrite undergoes complete decomposition, releasing dark brown cobalt hydroxide:

K₃[Co(NO₂)₆] + 3NaOH → Co(OH)₃ + 3KNO₂ + 3NaNO₂

The optimal pH range for synthesis and stability appears to be between 4-6, where the compound maintains structural integrity while allowing for proper crystal formation [3] [4].

Reagent Concentration Effects

The concentration of reactants significantly affects the yield, purity, and particle size of potassium cobaltinitrite. Higher concentrations of potassium nitrite favor complete precipitation and higher yields, but excessive concentrations can lead to the formation of mixed potassium-sodium salts. The direct precipitation method uses a 7:1 molar ratio of KNO₂ to Co(NO₃)₂, ensuring complete conversion while minimizing side reactions [3].

The concentration of acetic acid influences both the reaction kinetics and the oxidation state of cobalt. Insufficient acid concentration may result in incomplete oxidation to cobalt(III), while excess acid can promote decomposition of the nitrite ligands. The optimal acetic acid concentration is typically 2 moles per mole of cobalt nitrate [3].

Water concentration affects the solubility equilibrium and crystal growth kinetics. The presence of controlled amounts of water facilitates ion mobility while preventing excessive dissolution of the product. All three synthesis methods produce hygroscopic products containing 1.5-2% water, which can be removed by heating to 120°C [3].

Hygroscopic Nature and Implications

Potassium cobaltinitrite exhibits significant hygroscopic properties, readily absorbing moisture from the atmosphere. This characteristic has important implications for synthesis, storage, and analytical applications. All synthesis methods produce products containing 1.46-1.97% water by weight, which corresponds to partial hydration of the crystal lattice [3].

The hygroscopic nature affects the apparent molecular weight and composition of the compound, necessitating careful control of atmospheric conditions during weighing and analysis. The water content can be determined accurately by thermogravimetric analysis, showing consistent release patterns between 25-120°C across all synthesis methods [3].

The presence of water affects the stability and handling characteristics of the compound. While moderate hydration does not significantly impact the analytical utility of potassium cobaltinitrite, excessive moisture can lead to structural changes and potential decomposition. Storage in controlled humidity environments is essential for maintaining product quality and analytical precision [6].

Characterization Techniques

X-ray Diffraction Analysis

X-ray diffraction analysis provides definitive structural characterization of potassium cobaltinitrite, confirming the cubic crystal system and determining precise lattice parameters. All three synthesis methods produce single-phase products with cubic unit cells, indicating successful formation of the desired compound without significant impurities [3].

The refined unit cell parameters vary slightly depending on the synthesis method: exchange reaction (a = 10.492 Å), direct precipitation (a = 10.498 Å), and mixed procedure (a = 10.468 Å). These values agree well with published crystallographic data and confirm the structural integrity of the synthesized products [3] [7].

X-ray diffraction patterns are indexable on the basis of a cubic cell, with the space group and systematic absences consistent with the known crystal structure of potassium hexanitritocobaltate(III). The technique enables phase identification, purity assessment, and detection of any crystalline impurities or mixed phases that might result from incomplete synthesis [8] [9].

Infrared and Raman Spectroscopy

Infrared spectroscopy provides detailed information about the vibrational modes of the nitrite ligands and the cobalt-nitrogen bonds within the potassium cobaltinitrite structure. The fundamental vibration frequencies are consistent across all synthesis methods, confirming the formation of the hexanitritocobaltate complex [3].

Key infrared absorption bands include the asymmetric NO₂ stretching vibration (νₐₛ(NO₂)) at 1386-1391 cm⁻¹, symmetric NO₂ stretching (νₛ(NO₂)) at 1332 cm⁻¹, ONO bending (δ(ONO)) at 827-829 cm⁻¹, NO₂ wagging (ρw(NO₂)) at 632-637 cm⁻¹, and cobalt-nitrogen stretching (ν(CoN)) at 408-416 cm⁻¹ [3] [10]. These spectroscopic signatures confirm the coordination of nitrite ligands through nitrogen atoms to the cobalt center.

Raman spectroscopy offers complementary vibrational information and has been successfully applied to the analysis of potassium cobaltinitrite in various matrices. The characteristic Raman peaks provide sensitive detection capabilities, with applications extending to biological samples and analytical determinations [11] [12]. The technique enables non-invasive identification and quantification of the compound in complex mixtures.

Scanning Electron Microscopy

Scanning electron microscopy provides detailed morphological information about the crystal structure, particle size distribution, and surface characteristics of potassium cobaltinitrite. The technique reveals significant differences in particle size and morphology depending on the synthesis method employed [3].

The exchange reaction method produces the finest particles with sizes ranging from 0.5-3 μm and a mean size of 1.2 μm. The direct precipitation method yields intermediate-sized particles (1-7 μm, mean 2.5 μm), while the mixed procedure produces the largest crystals (4-13 μm, mean 10 μm). These observations correlate well with the nucleation and growth mechanisms operating in each synthesis approach [3].

Electron microscopy also enables evaluation of crystal quality, surface defects, and agglomeration tendencies. The images show well-formed crystalline particles with defined faces and edges, indicating good crystallinity and minimal amorphous content. The particle size data obtained by electron microscopy correlate closely with sedimentation analysis results [3].

Nuclear Magnetic Resonance Studies

Cobalt-59 nuclear magnetic resonance spectroscopy provides unique insights into the electronic environment and coordination geometry of the cobalt center in potassium cobaltinitrite. The technique is particularly valuable for characterizing the chemical shift tensor and quadrupole coupling parameters of the cobalt nucleus [13].

Solid-state ⁵⁹Co NMR spectra of potassium cobaltinitrite exhibit characteristics consistent with octahedral coordination geometry around the cobalt(III) center. The chemical shift values and line shapes provide information about the electronic structure and symmetry of the coordination environment [14] [15] [16].

The quadrupole coupling constant and chemical shift anisotropy parameters can be determined from variable-field NMR experiments. These parameters reflect the local electronic environment and provide insights into the bonding characteristics of the cobalt-nitrite interactions [13]. The NMR data complement the structural information obtained from X-ray diffraction and vibrational spectroscopy.

Thermal Analysis Methods

Thermogravimetric analysis provides comprehensive information about the thermal stability, decomposition pathways, and water content of potassium cobaltinitrite. The technique enables precise determination of mass changes as a function of temperature, revealing both dehydration and decomposition processes [3].

The thermal analysis profiles show consistent behavior across all synthesis methods. Water release occurs in the temperature range 25-120°C, with mass losses of 1.46-1.97% corresponding to the hygroscopic water content. The main decomposition begins at 180-185°C and continues to 265°C, accompanied by copious evolution of nitrogen dioxide gas [3].

Differential thermal analysis and differential scanning calorimetry provide complementary information about the energetics of these thermal processes. The decomposition of the hexanitritocobaltate anion involves complex redox reactions and rearrangements, ultimately leading to the formation of cobalt oxides and potassium nitrate [17] [18].

Sedimentation Analysis

Sedimentation analysis provides quantitative particle size distribution data through gravity settling experiments. The technique involves monitoring the settling behavior of potassium cobaltinitrite particles in aqueous suspensions over time, enabling construction of cumulative and differential particle size distribution curves [3].

The sedimentation experiments are conducted at 25°C using suspensions with 0.23 weight percent dispersed phase concentration. Ultrasonication for 10 minutes at 25 kHz ensures proper particle disaggregation before measurements. The analysis utilizes the measured density of 2.64 g/cm³ for accurate size calculations [3].

Results show significant differences in particle size distributions among the three synthesis methods. The exchange reaction produces the finest particles (mean 1.2 μm), the direct precipitation method yields intermediate sizes (mean 4 μm), and the mixed procedure generates the coarsest particles (mean 8 μm). These findings correlate well with electron microscopy observations and provide quantitative validation of the synthetic control over particle size [3].